molecular formula C11H14I2O B14893583 1-(tert-butyl)-2,4-Diiodo-5-methoxybenzene

1-(tert-butyl)-2,4-Diiodo-5-methoxybenzene

Cat. No.: B14893583
M. Wt: 416.04 g/mol
InChI Key: UJTPQXZJFCOXNN-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-2,4-Diiodo-5-methoxybenzene is an organic compound characterized by the presence of a tert-butyl group, two iodine atoms, and a methoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-(tert-butyl)-2,4-Diiodo-5-methoxybenzene typically involves the iodination of a methoxy-substituted benzene derivative. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atoms at the desired positions on the benzene ring. The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(tert-Butyl)-2,4-Diiodo-5-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The iodine atoms can be reduced to hydrogen using reducing agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(tert-Butyl)-2,4-Diiodo-5-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe to investigate biological pathways involving iodine-containing compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly in the development of iodine-based radiopharmaceuticals for diagnostic imaging.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-2,4-Diiodo-5-methoxybenzene involves its interaction with molecular targets through its iodine atoms and methoxy group. The iodine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

1-(tert-Butyl)-2,4-Diiodo-5-methoxybenzene can be compared with other similar compounds such as:

    1-(tert-Butyl)-2,4-Dichloro-5-methoxybenzene: Similar structure but with chlorine atoms instead of iodine. It has different reactivity and applications due to the smaller size and different electronegativity of chlorine.

    1-(tert-Butyl)-2,4-Dibromo-5-methoxybenzene: Contains bromine atoms instead of iodine. Bromine’s reactivity and size fall between chlorine and iodine, leading to different chemical behavior.

    1-(tert-Butyl)-2,4-Diiodo-5-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.

Properties

Molecular Formula

C11H14I2O

Molecular Weight

416.04 g/mol

IUPAC Name

1-tert-butyl-2,4-diiodo-5-methoxybenzene

InChI

InChI=1S/C11H14I2O/c1-11(2,3)7-5-10(14-4)9(13)6-8(7)12/h5-6H,1-4H3

InChI Key

UJTPQXZJFCOXNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1I)I)OC

Origin of Product

United States

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